3-Pyridin-4-yl-1H-pyrazol-4-carbaldehyd

Übersicht

Beschreibung

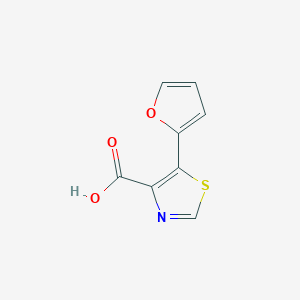

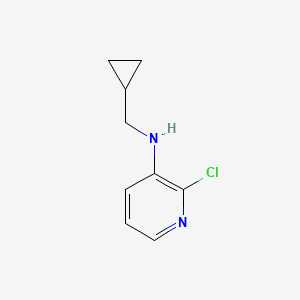

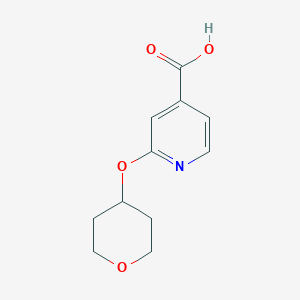

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C9H7N3O . It is a part of the pyrazole family, which are simple aromatic ring organic compounds of the heterocyclic diazole series .

Synthesis Analysis

The synthesis of pyrazole compounds, including 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, one method involves the reaction of (30, R = H) with methyl acrylate followed by reaction with POCl3/DMF followed by alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate 33 and subsequent heating of the acid 34 formed .Molecular Structure Analysis

The molecular structure of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde include a molecular weight of 173.17 . It has a boiling point of 461.2±35.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthese von heterozyklischen Verbindungen

3-Pyridin-4-yl-1H-pyrazol-4-carbaldehyd: ist ein vielseitiger Vorläufer bei der Synthese verschiedener heterozyklischer Verbindungen. Diese Verbindungen sind strukturell vielfältig und haben aufgrund ihrer biologischen Aktivitäten ein großes Potenzial in der medizinischen Chemie . Der Pyrazolring ist insbesondere ein entscheidendes Gerüst im Wirkstoffdesign, das oft verwendet wird, um Moleküle mit potenziellen therapeutischen Wirkungen zu erzeugen.

Biomedizinische Anwendungen

Diese Verbindung spielt eine Rolle bei der Entwicklung biomedizinischer Anwendungen, insbesondere als Baustein für Verbindungen mit potenzieller antiproliferativer Aktivität gegen verschiedene Krebszelllinien . Seine strukturelle Ähnlichkeit mit Purinbasen wie Adenin und Guanin macht es zu einer wertvollen Verbindung zur Erzeugung von Analogen, die mit biologischen Zielstrukturen interagieren können.

EGFR-Kinase-Hemmung

Die Derivate von This compound wurden auf ihre EGFR-Kinase-Hemmaktivität untersucht. Dies ist im Kontext der Krebsbehandlung entscheidend, da EGFR ein häufiges Ziel bei der Behandlung verschiedener Krebsarten, einschließlich Brust-, Lungen- und Darmkrebs, ist .

Antikrebsaktivität

Forschungen haben gezeigt, dass bestimmte Derivate, die aus dieser Verbindung entwickelt wurden, eine signifikante Antikrebsaktivität aufweisen. Sie wurden gegen menschliche Krebszelllinien wie MCF-7 (Brustkrebs), A549 (nicht-kleinzelliger Lungentumor), HCT-116 (Darmkrebs) und SiHa (Gebärmutterhalskrebs) getestet und zeigten vielversprechende Ergebnisse .

Synthese von Bipyrazolderivaten

Die Verbindung wird zur Synthese von Bipyrazolderivaten verwendet, die auf ihre biologischen Aktivitäten untersucht werden. Diese Derivate sind aufgrund ihrer potenziellen Anwendungen in Pharmazeutika und ihrer Rolle beim Verständnis der biochemischen Pfade, die an der Krankheitsentwicklung beteiligt sind, von Interesse .

Photophysikalische Eigenschaften

Pyrazolderivate, einschließlich derjenigen, die aus This compound synthetisiert werden, werden auf ihre photophysikalischen Eigenschaften untersucht. Diese Eigenschaften sind wichtig für die Entwicklung neuer Materialien für optoelektronische Anwendungen .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrazole compounds, including 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Biochemische Analyse

Biochemical Properties

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase-2 (COX-2), where it forms classical hydrogen bonds and π-π interactions, enhancing its residence time in the active site and augmenting its anti-inflammatory activity . Additionally, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde interacts with other biomolecules such as proteins and nucleic acids, influencing their structural and functional properties.

Cellular Effects

The effects of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and cell cycle regulation . Furthermore, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activities.

Dosage Effects in Animal Models

The effects of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is effective without causing significant toxicity.

Metabolic Pathways

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, influencing its localization and availability for biochemical reactions.

Subcellular Localization

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . The subcellular localization of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOUQXKVUKLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

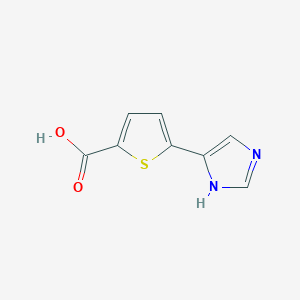

Q1: How is 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized?

A1: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) is synthesized by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one (compound 1) with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions [].

Q2: What are some reactions that 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can undergo?

A2: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4) demonstrates reactivity with a variety of reagents. It reacts with:

- Hippuric acid to yield 4-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-ylmethylene)-2-phenyl-4H-oxazol-5-one (compound 5) [].

- Sodium azide to form 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-carbaldehyde (compound 8) [].

- Aromatic ketones to produce 1-aryl-3-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)propenones (compounds 12a,b) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)

![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)

![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)

![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)

![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)